2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid
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Overview
Description
2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its structure features a diazatricyclic core, which contributes to its distinctive chemical properties and reactivity.
Scientific Research Applications
2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and reactivity can be exploited in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Diazatricyclic Core: This step involves the cyclization of a suitable precursor to form the diazatricyclic structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Benzoic Acid Moiety: The benzoic acid group is introduced via an amide bond formation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.
Reduction: LiAlH_4 in dry ether, NaBH_4 in methanol.
Substitution: Halogenation using Cl_2 or Br_2, nucleophilic substitution using NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism by which 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s diazatricyclic core allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]alanine
- (1S,9S)-6-Oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carbothioamide
Uniqueness
Compared to similar compounds, 2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7310,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid stands out due to its specific structural features, such as the benzoic acid moiety and the precise configuration of its diazatricyclic core
Properties
IUPAC Name |
2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-7-3-6-16-13-8-12(10-22(16)17)9-21(11-13)19(26)20-15-5-2-1-4-14(15)18(24)25/h1-7,12-13H,8-11H2,(H,20,26)(H,24,25)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEFEQMDJBJJLL-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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